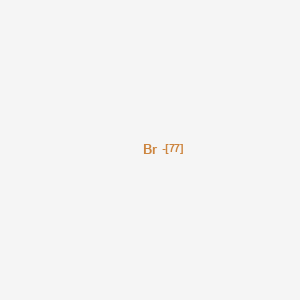

Bromide ion Br-77

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The bromide ion, denoted as Br⁻, is the negatively charged form of the element bromine, which belongs to the halogens group on the periodic table. Bromine has an atomic number of 35 and is a volatile red-brown liquid at room temperature. The bromide ion is commonly found in various compounds and has numerous applications in different fields, including medicine, industry, and scientific research. The isotope Br-77 is particularly notable for its use in medical applications due to its radioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromide ions can be prepared through various synthetic routes. One common method involves the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻): [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]

Industrial Production Methods: Industrial production of bromide ions often involves the extraction of bromine from seawater or brine wells. The bromine is then converted to bromide ions through chemical reactions. One method includes the reaction of bromine with sodium hydroxide (NaOH) to form sodium bromide (NaBr) and sodium hypobromite (NaOBr): [ \text{Br}_2 + 2\text{NaOH} \rightarrow \text{NaBr} + \text{NaOBr} + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions: Bromide ions undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Bromide ions can be oxidized to bromine (Br₂) using oxidizing agents such as chlorine (Cl₂) or nitric acid (HNO₃): [ 2\text{Br}^- + \text{Cl}_2 \rightarrow 2\text{Cl}^- + \text{Br}_2 ]

Reduction: Bromine can be reduced back to bromide ions using reducing agents like sulfur dioxide (SO₂): [ \text{Br}_2 + \text{SO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HBr} + \text{H}_2\text{SO}_4 ]

Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in compounds.

Major Products: The major products formed from these reactions include bromine (Br₂), hydrogen bromide (HBr), and various brominated organic compounds.

Scientific Research Applications

Bromide ions, particularly the isotope Br-77, have significant applications in scientific research:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to investigate the behavior of bromine in living organisms.

Mechanism of Action

The mechanism by which bromide ions exert their effects depends on the specific application. In radiopharmaceuticals, Br-77 emits radiation that can be detected by imaging equipment, allowing for the visualization of biological processes. The bromide ion can also interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific use of the bromide ion.

Comparison with Similar Compounds

Bromide ions are similar to other halide ions such as chloride (Cl⁻), fluoride (F⁻), and iodide (I⁻). bromide ions have unique properties that make them suitable for specific applications:

Chloride (Cl⁻): Commonly found in table salt (NaCl) and has widespread use in various industries.

Fluoride (F⁻): Known for its role in dental health and is added to drinking water to prevent tooth decay.

Iodide (I⁻): Essential for thyroid function and is used in iodized salt and medical imaging.

Bromide ions are unique due to their intermediate reactivity and their ability to form stable compounds with various elements, making them versatile in different applications .

Properties

CAS No. |

69892-93-9 |

|---|---|

Molecular Formula |

Br- |

Molecular Weight |

76.92138 g/mol |

IUPAC Name |

bromine-77(1-) |

InChI |

InChI=1S/BrH/h1H/p-1/i1-3 |

InChI Key |

CPELXLSAUQHCOX-OIOBTWANSA-M |

Isomeric SMILES |

[77Br-] |

Canonical SMILES |

[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

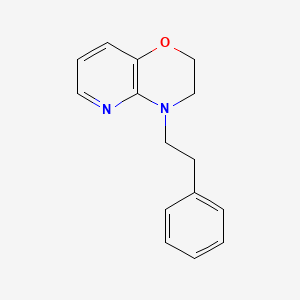

![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)